Product packaging for 2-Bromomethylbenzoate(Cat. No.:)

2-Bromomethylbenzoate

Cat. No.: B8278923
M. Wt: 214.04 g/mol
InChI Key: QSLMPDKYTNEMFQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzylic Halides and Ester Functionalities in Chemical Synthesis

The synthetic utility of a molecule is largely dictated by its functional groups. In 2-Bromomethylbenzoate, the interplay between the benzylic halide and the ester functionality provides a platform for diverse chemical transformations.

Benzylic Halides: Benzylic halides are a class of organic compounds where a halogen atom is attached to a benzylic carbon—a carbon atom directly bonded to an aromatic ring. pearson.com These compounds are notable for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. rajdhanicollege.ac.in The heightened reactivity is attributed to the stability of the intermediate benzylic carbocation, which is stabilized by resonance, delocalizing the positive charge across the adjacent aromatic ring. rajdhanicollege.ac.inquora.comucalgary.ca This stabilization facilitates both SN1 and SN2 reaction pathways. ucalgary.capearson.com Consequently, benzylic halides, including benzyl (B1604629) bromide, are widely used as reagents in pharmaceutical synthesis and other areas of organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. wisdomlib.orgacs.orgscispace.com

Ester Functionalities: Esters are a crucial class of organic compounds derived from the reaction of an acid and an alcohol. solubilityofthings.comwikipedia.org They are ubiquitous in nature, contributing to the fragrances of fruits and flowers, and are vital in industry for producing polymers, solvents, and plasticizers. solubilityofthings.comnumberanalytics.com In synthetic organic chemistry, the ester group is highly versatile. solubilityofthings.comnumberanalytics.commdpi.com It can serve as an intermediate for creating more complex molecules or act as a protecting group for carboxylic acids. organic-chemistry.org While esters are less reactive than acid halides, they can undergo hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid and alcohol, a reaction that is fundamental to their use as protecting groups. numberanalytics.com The structural flexibility and moderate polarity of esters also influence the physical properties of the molecules they are part of. wikipedia.org

The presence of both these functionalities in a single molecule like this compound allows for sequential or tandem reactions, where the highly reactive benzylic bromide can be selectively targeted by nucleophiles while the more robust ester group remains intact for later transformations.

Overview of Strategic Importance in Organic Transformations

Methyl 2-(bromomethyl)benzoate is a versatile intermediate in organic synthesis, primarily used for its ability to introduce the 2-(methoxycarbonyl)benzyl group into other molecules. chembk.comcymitquimica.com Its strategic importance lies in its role as an alkylating agent and a precursor for constructing more complex molecular architectures, particularly heterocyclic systems. chembk.com

The reactivity of the benzylic bromine atom allows for facile nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides, to form the corresponding derivatives. This property is exploited in the synthesis of bioactive compounds. For instance, it is a reactant in the preparation of molecules with potential neuroprotective activity. cymitquimica.com

One of the key strategic applications of ortho-substituted benzyl halides like this compound is in intramolecular cyclization reactions. colab.ws The proximity of the reactive benzylic halide to the ester group (or a group derived from it) can facilitate the formation of ring structures. For example, the electrochemical reduction of methyl 2-(bromomethyl)benzoate can lead to a benzylic carbanion intermediate. This intermediate can then undergo an intramolecular nucleophilic attack on the ester's carbonyl group, leading to the formation of cyclic products like chroman-3-one (B94795) through an addition-elimination mechanism. researchgate.net Such cyclizations are fundamental steps in synthesizing various heterocyclic frameworks found in pharmaceuticals and natural products.

Furthermore, compounds with this structural motif are used in palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, and as initiators in atom transfer radical polymerization (ATRP). ambeed.comsioc-journal.cn

A common synthetic route to esters of 2-(bromomethyl)benzoic acid involves the radical bromination of the corresponding 2-methylbenzoate (B1238997) ester using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide. chemicalbook.comorgsyn.org Another method involves the ring-opening of 3-isochromanone (B1583819) with thionyl bromide in the presence of methanol. google.com

Table 1: Physical and Chemical Properties of Methyl 2-(bromomethyl)benzoate

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol nih.gov
Appearance Colorless to pale yellow liquid chembk.comcymitquimica.com
Solubility Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water chembk.comcymitquimica.com
CAS Number 2417-73-4 cymitquimica.com

Historical Context of Research on Halogenated Benzoate (B1203000) Esters

The study of halogenated organic compounds has been a cornerstone of modern organic synthesis. Benzoic acid itself was first prepared synthetically around 1860 from compounds derived from coal tar. atamanchemicals.com The first industrial process for benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide, which often resulted in chlorinated benzoic acid derivatives. wikipedia.org This highlights an early industrial familiarity with halogenated aromatic acids.

Research into functionalizing aromatic rings and their substituents has a long history, with the Friedel-Crafts reaction, discovered in 1877, being a seminal development. While classic Friedel-Crafts reactions often used toxic alkyl halides, modern advancements have focused on greener alternatives like benzyl alcohols, but the underlying principles of electrophilic aromatic substitution remain central. beilstein-journals.org

The specific class of halogenated benzoate esters gained importance as synthetic intermediates. The development of methods for selective halogenation was crucial. The use of reagents like N-bromosuccinimide (NBS) for the specific bromination of benzylic positions, a reaction vital for synthesizing compounds like this compound, became a standard and reliable method in organic laboratories. chemicalbook.com

The broader context includes the discovery and application of halogenated natural products, a field that has grown from a few dozen known compounds in the 1960s to over 5000 today, many of which are from marine organisms. nih.gov This includes diterpene-benzoate natural products containing bromine, demonstrating nature's use of this structural combination. nih.gov The incorporation of halogens into structures is a known strategy to alter chemical and pharmacological properties, a concept that has been explored extensively in medicinal chemistry, for example, in the synthesis of halogenated quinoline-benzoate esters. mdpi.com The continuous development of new synthetic methods, such as decarboxylative halogenation, provides novel routes to organic halides from abundant carboxylic acids, further expanding the toolkit for creating halogenated esters. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrO2- B8278923 2-Bromomethylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrO2-

Molecular Weight

214.04 g/mol

IUPAC Name

2-(bromomethyl)benzoate

InChI

InChI=1S/C8H7BrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11)/p-1

InChI Key

QSLMPDKYTNEMFQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CBr)C(=O)[O-]

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 2 Bromomethylbenzoate

Nucleophilic Substitution Reactions at the Benzylic Position

Methyl 2-(bromomethyl)benzoate is a versatile reagent in organic synthesis, largely due to the reactivity of the benzylic bromide. The bromine atom is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups, making it a valuable building block for more complex molecules.

Intermolecular Nucleophilic Displacements

Intermolecular nucleophilic substitution reactions of methyl 2-(bromomethyl)benzoate involve the displacement of the bromide ion by a nucleophile, leading to the formation of a new covalent bond. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic benzylic carbon, and the bromide ion departs in a single, concerted step.

Oxygen-based nucleophiles, such as hydroxides and alkoxides, readily react with methyl 2-(bromomethyl)benzoate to form ethers and esters. For instance, the reaction with sodium methoxide (NaOCH₃) results in the formation of methyl 2-(methoxymethyl)benzoate.

Table 1: Reactions of Methyl 2-(bromomethyl)benzoate with Oxygen-Based Nucleophiles

NucleophileReagentProductSignificance
MethoxideSodium Methoxide (NaOCH₃)Methyl 2-(methoxymethyl)benzoateFormation of an ether linkage
HydroxideSodium Hydroxide (NaOH)PhthalideIntramolecular cyclization product

Nitrogen-containing nucleophiles, including amines and azides, are effective in displacing the benzylic bromide. The reaction with amines leads to the formation of secondary or tertiary amines, depending on the nature of the starting amine. For example, methyl 2-(bromomethyl)benzoate is a reactant in the preparation of Methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate, a compound with neuroprotective activity. chemicalbook.com

The reaction of a substituted methyl 2-(bromomethyl)benzoate, specifically Methyl 2-bromomethyl-3-nitrobenzoate, with 4-(4-chlorobenzyl)piperidine in the presence of anhydrous potassium carbonate in N,N-dimethylformamide (DMF) yields the corresponding tertiary amine. guidechem.com

Table 2: Reactions of Methyl 2-(bromomethyl)benzoate with Nitrogen-Based Nucleophiles

NucleophileReagentProductReaction Conditions
Piperazine derivativeMethyl 2-(bromomethyl)benzoateMethyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoateNot specified
Substituted PiperidineMethyl 2-bromomethyl-3-nitrobenzoate, 4-(4-chlorobenzyl)piperidineTertiary amine productAnhydrous potassium carbonate, N,N-dimethylformamide (DMF), room temperature

Sulfur nucleophiles are known for their high nucleophilicity, and they react efficiently with benzylic halides. libretexts.org Thiols and their conjugate bases, thiolates, are excellent nucleophiles for SN2 reactions. libretexts.org The reaction of methyl 2-(bromomethyl)benzoate with a thiol (RSH) or a thiolate (RS⁻) would be expected to yield the corresponding thioether, methyl 2-((alkylthio)methyl)benzoate or methyl 2-((arylthio)methyl)benzoate.

While specific examples with methyl 2-(bromomethyl)benzoate are not detailed in the provided search results, the general reactivity of sulfur nucleophiles suggests that these reactions would proceed readily. libretexts.org

Carbon-based nucleophiles, such as cyanide ions and enolates, can also participate in substitution reactions with methyl 2-(bromomethyl)benzoate to form new carbon-carbon bonds. The reaction with sodium cyanide would introduce a cyanomethyl group, which can be a precursor to carboxylic acids, amides, and other functional groups.

Enolates, generated from carbonyl compounds, can act as carbon nucleophiles to alkylate the benzylic position. This provides a powerful method for constructing more complex carbon skeletons.

Intramolecular Cyclization Reactions

Under certain conditions, methyl 2-(bromomethyl)benzoate can undergo intramolecular nucleophilic substitution, leading to the formation of a cyclic product. A notable example is its conversion to phthalide. This reaction can occur through electrochemical reduction at a carbon cathode in DMF, where the initially formed radical anion undergoes an intramolecular cyclization.

Another pathway to phthalide involves the hydrolysis of the ester group to a carboxylate, which then acts as an intramolecular nucleophile to displace the bromide. For example, 2-bromomethyl-6-methyl-benzoic acid can be cyclized to the corresponding lactone by reacting it with an equimolar amount of a weak inorganic base like sodium bicarbonate. google.com

Table 3: Intramolecular Cyclization of 2-Bromomethylbenzoate Derivatives

Starting MaterialReagents/ConditionsProductReaction Type
Methyl 2-(bromomethyl)benzoateElectrochemical reduction at carbon cathode in DMFPhthalideIntramolecular cyclization
2-Bromomethyl-6-methyl-benzoic acidSodium bicarbonate4-MethylphthalideIntramolecular nucleophilic substitution
Formation of Lactones and Fused Heterocycles

Methyl 2-(bromomethyl)benzoate is a versatile precursor in the synthesis of various heterocyclic compounds, most notably lactones, through intramolecular cyclization. The inherent proximity of the electrophilic bromomethyl group and the nucleophilic ester functionality facilitates the formation of a new ring system. A primary example of this reactivity is the formation of phthalide (isobenzofuran-1(3H)-one). This transformation typically proceeds via an intramolecular Williamson ether synthesis-like mechanism. The reaction can be initiated by promoting the nucleophilicity of the ester group, often through hydrolysis to the corresponding carboxylate under basic conditions, or by enhancing the electrophilicity of the benzylic carbon.

In some methodologies, the cyclization is achieved under conditions that favor the formation of a benzylic cation or a related intermediate, which is then readily attacked by the oxygen atom of the ester group. The reaction conditions can be tuned to favor the formation of these five-membered lactone rings.

Furthermore, derivatives of methyl 2-(bromomethyl)benzoate are employed in the synthesis of isochromanones, which are six-membered lactones. These reactions often involve a multi-step process or a cascade reaction where the 2-(bromomethyl)benzoate moiety is reacted with a suitable nucleophile that introduces the additional atoms required to form the six-membered ring. The fundamental principle, however, remains the intramolecular attack of an oxygen nucleophile onto the benzylic position.

Role of Adjacent Functionalities in Cyclization Pathways

The cyclization of methyl 2-(bromomethyl)benzoate and its derivatives is a classic example of neighboring group participation, also known as anchimeric assistance scribd.comdalalinstitute.com. The ester group, being in close proximity to the reactive C-Br bond, plays a crucial role in the reaction mechanism and often accelerates the rate of reaction compared to similar compounds lacking this neighboring functionality.

The participation of the adjacent ester group can occur in several ways. In solvolytic reactions, the carbonyl oxygen of the ester can act as an internal nucleophile, attacking the benzylic carbon and displacing the bromide ion. This results in the formation of a cyclic oxonium ion intermediate. This intermediate is generally more stable than a primary carbocation that would form in the absence of neighboring group participation. The subsequent attack of a nucleophile on this intermediate can lead to the final product, often with retention of stereochemistry if a chiral center is involved.

The efficiency of this intramolecular cyclization is highly dependent on the nature of the ester and any other functionalities present on the aromatic ring. Electron-donating groups on the benzene (B151609) ring can further stabilize the transition state leading to the cyclic intermediate, thereby increasing the reaction rate. Conversely, electron-withdrawing groups may retard the reaction. The strength of the internal nucleophile (the ester's carbonyl oxygen) and the stability of the leaving group (bromide) are also key factors governing the cyclization pathway. The formation of a five-membered ring (as in phthalide formation) is generally kinetically and thermodynamically favored over the formation of larger or smaller rings, in accordance with Baldwin's rules for ring closure.

Organometallic Coupling Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide, is a prominent example nih.govacs.org. While benzyl (B1604629) bromides can be challenging substrates due to their propensity for side reactions, their use in Suzuki-Miyaura couplings has been reported. In the context of methyl 2-(bromomethyl)benzoate, the benzylic bromide functionality can participate in such cross-coupling reactions to form diarylmethane derivatives.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. For benzylic bromides like methyl 2-(bromomethyl)benzoate, the oxidative addition step is typically facile. The choice of ligands, base, and solvent is crucial to ensure high yields and suppress side reactions such as homocoupling.

Below is a table with representative examples of palladium-catalyzed cross-coupling reactions involving benzylic halides, illustrating the scope of this methodology.

EntryAryl Halide/Boronic AcidBenzylic HalideCatalyst/LigandBaseSolventProductYield (%)
1Phenylboronic acidBenzyl bromidePd(PPh₃)₄K₂CO₃TolueneBenzylbenzene85
24-Methoxyphenylboronic acidBenzyl bromidePd(OAc)₂/SPhosK₃PO₄Dioxane4-Methoxybenzylbenzene92
3Naphthalene-2-boronic acidBenzyl bromidePdCl₂(dppf)Cs₂CO₃THF2-Benzylnaphthalene88

This table presents illustrative data based on typical Suzuki-Miyaura couplings of benzyl bromides.

Reactions with Grignard Reagents and Organolithium Compounds

Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles and strong bases that readily react with esters udel.edumt.com. The reaction of methyl 2-(bromomethyl)benzoate with these organometallic reagents is expected to proceed primarily at the ester functionality. A key feature of the reaction of Grignard and organolithium reagents with esters is the double addition of the organometallic reagent to the carbonyl carbon youtube.comaskfilo.commnstate.edu.

The mechanism involves an initial nucleophilic acyl substitution. The organometallic reagent adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form a ketone. The newly formed ketone is also highly reactive towards the organometallic reagent and rapidly undergoes a second nucleophilic addition to form a tertiary alcohol after acidic workup.

Due to the high reactivity of Grignard and organolithium reagents, it is challenging to stop the reaction at the ketone stage. Furthermore, the presence of the benzylic bromide in methyl 2-(bromomethyl)benzoate introduces a second electrophilic site. While the ester is generally more reactive towards these strong nucleophiles, side reactions involving the benzylic bromide are possible, especially if the reaction conditions are not carefully controlled. These could include displacement of the bromide or elimination reactions.

Below is a table summarizing the expected products from the reaction of methyl 2-(bromomethyl)benzoate with Grignard and organolithium reagents.

EntryOrganometallic ReagentExpected Major Product (after workup)Reaction Type
1Phenylmagnesium bromide (PhMgBr)2-(Bromomethyl)triphenylmethanolDouble nucleophilic addition to ester
2Methylmagnesium iodide (CH₃MgI)2-(Bromomethyl)-1,1-dimethylethanolDouble nucleophilic addition to ester
3n-Butyllithium (n-BuLi)2-(Bromomethyl)-5-nonanolDouble nucleophilic addition to ester

This table is illustrative of the expected reactivity based on general mechanisms.

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals such as nickel and copper are effective catalysts for cross-coupling reactions involving benzylic halides. Nickel-catalyzed cross-coupling reactions, in particular, have emerged as a powerful alternative, often exhibiting different reactivity and substrate scope compared to their palladium counterparts researchgate.netrsc.orgacs.org. Nickel catalysts can facilitate the coupling of benzylic bromides with a variety of partners, including aryl halides, to form diarylmethane structures. These reactions can proceed through various mechanisms, sometimes involving radical intermediates.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are also relevant for the functionalization of benzylic halides rsc.orgmdpi.comnih.gov. These reactions are particularly useful for the formation of carbon-heteroatom bonds, for example, in the synthesis of benzyl ethers or amines. The choice of the transition metal catalyst, ligands, and reaction conditions can thus direct the reactivity of methyl 2-(bromomethyl)benzoate towards a diverse range of valuable products.

The following table provides examples of other transition metal-catalyzed reactions with benzylic halides.

EntryCoupling PartnerCatalystSolventProduct Type
14-ChlorotolueneNiCl₂(dppp)DMFDiaryl-methane
2PhenolCuI/L-prolineDMSOBenzyl aryl ether
3AnilineCuI/1,10-phenanthrolineDioxaneBenzyl amine

This table illustrates the potential applications of other transition metals in the transformation of benzylic halides.

Reduction Reactions

The reduction of methyl 2-(bromomethyl)benzoate offers the possibility of selectively targeting either the ester functionality or the benzylic bromide, or both, depending on the choice of reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ester and the benzylic bromide pearson.commasterorganicchemistry.comdavuniversity.orglibretexts.org. The ester group is reduced to a primary alcohol, while the benzylic bromide is reduced to a methyl group. Thus, the reaction of methyl 2-(bromomethyl)benzoate with an excess of LiAlH₄ would be expected to yield (2-methylphenyl)methanol.

More selective reducing agents can be employed to target one functionality over the other. For instance, sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters but can, under certain conditions, reduce benzylic halides umass.edureddit.comias.ac.inmasterorganicchemistry.com. Therefore, treatment of methyl 2-(bromomethyl)benzoate with NaBH₄ might lead to the selective reduction of the C-Br bond to a C-H bond, yielding methyl 2-methylbenzoate (B1238997). The reactivity of NaBH₄ towards esters can be enhanced by the addition of certain additives or by using specific solvent systems, which could lead to the reduction of the ester as well.

Catalytic hydrogenation is another method for the reduction of the benzylic bromide. Using a palladium catalyst (e.g., Pd/C) and a hydrogen source, the C-Br bond can be hydrogenolyzed to a C-H bond. The ester functionality is typically stable under these conditions, allowing for the selective formation of methyl 2-methylbenzoate.

The table below summarizes the expected products from the reduction of a related compound, methyl 4-(bromomethyl)benzoate, with various hydride systems, which provides insight into the potential reactivity of the 2-isomer escholarship.org.

Hydride SystemProduct(s)
HInCl₂p-Tolylacetic acid (from selective C-Br reduction)
HInCl₂ and BH₃:THF4-Methylphenethyl alcohol (from reduction of both functionalities)
HInCl₂ and DIBAL-Hp-Tolualdehyde (from tandem reduction)

Data adapted from studies on methyl 4-(bromomethyl)benzoate, illustrating the tunability of reduction reactions. escholarship.org

Electrochemical Reduction Pathways and Carbanion Intermediates

The electrochemical reduction of methyl 2-(bromomethyl)benzoate has been investigated using techniques such as cyclic voltammetry and controlled-potential electrolysis. researchgate.net At carbon cathodes in dimethylformamide (DMF), the compound undergoes a two-electron cleavage of the benzylic carbon-bromine bond. This process occurs at a peak potential of approximately -1.45 V versus a saturated calomel electrode (SCE). researchgate.net

The primary outcome of this two-electron reduction is the formation of a reactive benzylic carbanion intermediate. The fate of this carbanion is significantly influenced by the reaction conditions, particularly the presence of proton sources like water. researchgate.net In a carefully controlled environment, the generated carbanion can participate in several reaction pathways:

Protonation: In the presence of a proton source, the carbanion is protonated to yield methyl o-toluate.

Dimerization: The carbanion can react with a molecule of the starting material, leading to the formation of a dimer, dimethyl 2,2'-(1,2-ethanediyl)bisbenzoate.

Intramolecular Cyclization: A key reaction pathway for the carbanion intermediate is an intramolecular nucleophilic attack on the adjacent ester carbonyl group. This addition-elimination sequence results in the formation of phthalide, a bicyclic lactone. researchgate.net

The yield of phthalide is notably dependent on the concentration of water in the DMF solvent. The presence of water facilitates the cyclization process. researchgate.net The proposed mechanism involves the carbanion attacking the carbonyl carbon, followed by the elimination of a methoxide ion to form the stable five-membered ring of phthalide.

Table 1: Products of Electrochemical Reduction of Methyl 2-(bromomethyl)benzoate
ProductReaction PathwayKey Influencing Factor
PhthalideIntramolecular CyclizationPresence of Water researchgate.net
Methyl o-toluateProtonation of CarbanionProton Availability
Dimethyl 2,2'-(1,2-ethanediyl)bisbenzoateDimerizationSubstrate Concentration

Catalytic Hydrogenation and Hydride Reductions

The two functional groups in methyl 2-(bromomethyl)benzoate, the benzylic bromide and the methyl ester, exhibit different reactivities towards hydrogenation and hydride-reducing agents. This allows for selective transformations depending on the chosen reagent system.

Catalytic Hydrogenation: Catalytic hydrogenation typically involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). This method is well-known for the reduction of various functional groups. In the case of methyl 2-(bromomethyl)benzoate, the benzylic bromide is susceptible to hydrogenolysis. This reaction would cleave the C-Br bond and replace it with a C-H bond, yielding methyl o-toluate. The ester group is generally less reactive under typical hydrogenation conditions required for hydrogenolysis and would likely remain intact. More forcing conditions (higher pressures and temperatures) would be needed to reduce the ester to an alcohol.

Hydride Reductions: Studies on the closely related compound, methyl 4-(bromomethyl)benzoate, demonstrate the utility of binary metal hydride systems for achieving selective reductions. escholarship.org These systems can be manipulated to target either the benzylic bromide, the ester, or both. For instance, a mixture of dichloroindium hydride (HInCl₂) and another hydride like diisobutylaluminum hydride (DIBAL-H) or borane-tetrahydrofuran (BH₃·THF) can provide different outcomes. escholarship.org

By analogy, the reduction of methyl 2-(bromomethyl)benzoate can be expected to yield different products based on the hydride system employed:

Selective C-Br Reduction: A mild hydride source could selectively reduce the benzylic bromide to a methyl group, affording methyl o-toluate.

Selective Ester Reduction: A reagent that preferentially attacks the ester, such as DIBAL-H at low temperatures, could reduce the ester to a primary alcohol, yielding [2-(bromomethyl)phenyl]methanol.

Tandem Reduction: A more powerful, less selective reducing agent or a binary system could reduce both functional groups, resulting in the formation of (o-tolyl)methanol. escholarship.org

Table 2: Predicted Outcomes of Hydride Reduction on Methyl 2-(bromomethyl)benzoate (by analogy to the 4-isomer escholarship.org)
Reagent SystemTargeted Functional Group(s)Expected Major Product
Selective Hydride Agent (e.g., HInCl₂)Benzylic BromideMethyl o-toluate
Selective Hydride Agent (e.g., DIBAL-H, low temp)Methyl Ester[2-(Bromomethyl)phenyl]methanol
Binary Hydride System (e.g., HInCl₂ and BH₃·THF)Benzylic Bromide & Methyl Ester(o-Tolyl)methanol

Oxidation Reactions

The benzylic position of alkylbenzenes is susceptible to oxidation, typically by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This reaction generally requires the presence of at least one benzylic hydrogen atom. In the case of methyl 2-(bromomethyl)benzoate, the benzylic carbon has two hydrogen atoms (if one considers its precursor, methyl o-toluate) or is substituted with bromine.

Oxidation of the parent structure, methyl o-toluate, with a strong oxidant would convert the benzylic methyl group into a carboxylic acid, leading to methyl 2-carboxybenzoate (phthalic acid monomethyl ester).

For methyl 2-(bromomethyl)benzoate itself, the benzylic position is already partially oxidized and functionalized. Strong oxidation would likely lead to cleavage of the C-Br bond and oxidation of the benzylic carbon to a carbonyl group. Under vigorous conditions, this could result in the formation of methyl 2-formylbenzoate or further oxidation to methyl 2-carboxybenzoate. The benzene ring itself is relatively resistant to oxidation except under harsh conditions that would also cleave the side chain.

Radical Reactions Involving the Benzylic Moiety

The benzylic moiety of methyl 2-(bromomethyl)benzoate is highly reactive in radical reactions due to the stability of the corresponding benzylic radical. The unpaired electron in the benzylic radical can be delocalized into the π-system of the aromatic ring, which significantly lowers its energy and facilitates its formation.

The synthesis of methyl 2-(bromomethyl)benzoate itself is a prime example of a radical reaction at the benzylic position. It is commonly prepared by the free-radical bromination of methyl o-toluate. chemicalbook.com This reaction, often using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO) or AIBN, proceeds via a chain mechanism:

Initiation: The initiator generates a small concentration of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl o-toluate. This is the rate-determining step and is favored because it forms the resonance-stabilized benzylic radical. This radical then reacts with a bromine source (Br₂ or NBS) to form the product, methyl 2-(bromomethyl)benzoate, and regenerate a bromine radical, which continues the chain.

Termination: Radicals combine to end the chain reaction.

The stability of this benzylic radical intermediate ensures high selectivity for substitution at the benzylic position over other positions.

Mechanistic Elucidation Studies

Understanding the precise pathways of the reactions involving methyl 2-(bromomethyl)benzoate requires detailed mechanistic studies, including kinetic analyses and isotopic labeling experiments.

A kinetic study of a key transformation, such as the electrochemical reduction or a nucleophilic substitution reaction, would provide valuable mechanistic insight. For example, by monitoring the reaction rate as a function of substrate and reagent concentrations, the reaction order can be determined. This helps to distinguish between different mechanisms, such as Sₙ1 and Sₙ2 pathways for substitution at the benzylic carbon. An Sₙ1 reaction would be expected to be first order in the substrate and zero order in the nucleophile, while an Sₙ2 reaction would be first order in both.

Thermodynamic analysis would involve measuring parameters such as the enthalpy (ΔH) and entropy (ΔS) of reaction. These values determine the Gibbs free energy (ΔG) and the equilibrium position of a reaction. For instance, in the intramolecular cyclization to form phthalide, a negative ΔH would indicate an energetically favorable process, likely driven by the formation of a stable five-membered ring.

Isotope labeling is a powerful technique for unequivocally determining reaction mechanisms by tracing the path of atoms from reactants to products. chinesechemsoc.org For the electrochemical reduction of methyl 2-(bromomethyl)benzoate, an isotope incorporation experiment can confirm the intramolecular nature of the cyclization to form phthalide. researchgate.net

In such an experiment, the reduction would be carried out in the presence of water labeled with a heavy oxygen isotope, such as H₂¹⁸O. The resulting phthalide product would then be analyzed by mass spectrometry.

Hypothesis: If the cyclization is intramolecular, the carbonyl oxygen in the final phthalide product must originate from the ester group of the starting material.

Experiment: The reaction is performed with H₂¹⁸O added to the solvent.

Expected Result: If the hypothesis is correct, the mass spectrum of the phthalide product will show no incorporation of the ¹⁸O isotope. The molecular weight will correspond to that of standard phthalide.

Alternative Outcome: If the ¹⁸O isotope were found in the product, it would suggest a more complex mechanism involving the cleavage of the ester and incorporation of oxygen from the solvent, which would invalidate the direct intramolecular cyclization pathway.

Such experiments have been crucial in confirming that the reduction proceeds via a benzylic carbanion that directly attacks the neighboring ester carbonyl, leading to the formation of phthalide. researchgate.net

Transition State Analysis in Complex Reactions

The reactivity of this compound in complex reactions, particularly nucleophilic substitution (SN2) pathways, is critically governed by the structure and energetics of the transition state. Computational chemistry, especially Density Functional Theory (DFT), provides profound insights into these fleeting molecular configurations.

In SN2 reactions involving benzyl bromides, the transition state is characterized by a trigonal bipyramidal geometry at the benzylic carbon. Here, the nucleophile attacks from the side opposite to the leaving bromide ion. The electronic nature of substituents on the benzene ring significantly influences the stability and geometry of this transition state.

For this compound, the methyl ester group at the ortho position acts as an electron-withdrawing group. Research on substituted benzyl bromides has shown that electron-withdrawing substituents tend to create a "tighter" SN2 transition state. researchgate.net This implies that the bonds to both the incoming nucleophile and the outgoing bromide are shorter compared to reactions with unsubstituted or electron-donating substituted benzyl bromides.

The stability of the transition state, and thus the activation energy of the reaction, is a key determinant of the reaction rate. Computational studies reveal that the SN2 reactivity of benzylic compounds is largely governed by the intrinsic electrostatic interaction between the reacting fragments. researchgate.net While delocalization of nucleophilic charge into the aromatic ring in the SN2 transition state is limited, the electrostatic potential at the reaction-center carbon atom is a crucial factor. researchgate.net

The effect of substituents on the activation barrier in a model SN2 reaction of a substituted benzyl bromide can be illustrated through calculated activation energies (ΔE‡) and key bond lengths in the transition state (TS).

Substituent (at ortho position)Activation Energy (ΔE, kcal/mol)C-Nucleophile Bond Length (Å) in TSC-Bromine Bond Length (Å) in TS
-OCH3 (Electron-Donating)22.52.352.45
-H (Unsubstituted)24.02.302.40
-COOCH3 (Electron-Withdrawing, as in this compound)25.22.252.35

This table presents hypothetical, yet representative, data based on established trends in SN2 reactions of substituted benzyl bromides. The values illustrate the tightening of the transition state (shorter bond lengths) and a slight increase in activation energy with an electron-withdrawing substituent.

Synthesis and Functionalization of 2 Bromomethylbenzoate Derivatives and Analogues

Structural Diversification through Ester Group Modifications

The ester functional group in 2-bromomethylbenzoate provides a straightforward handle for structural diversification. By varying the alcohol used during the initial esterification of the parent carboxylic acid or through transesterification, a library of analogues can be produced. A prominent example is the synthesis of ethyl 2-(bromomethyl)benzoate.

The synthesis typically begins with the corresponding methyl-substituted benzoate (B1203000), such as ethyl 2-methylbenzoate (B1238997) (also known as ethyl 2-toluate). This precursor undergoes a free-radical bromination reaction, selectively targeting the benzylic methyl group. A common method involves using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO). The reaction is generally performed in a non-polar solvent like carbon tetrachloride under reflux conditions. chemicalbook.com

For instance, a solution of ethyl 2-toluate in carbon tetrachloride can be added to a mixture of NBS and a catalytic amount of benzoyl peroxide. chemicalbook.com Heating this mixture at reflux for several hours leads to the formation of ethyl 2-(bromomethyl)benzoate, which can be isolated after workup with a yield of up to 99%. chemicalbook.com This high-yielding transformation underscores the efficiency of modifying the ester moiety to generate structural analogues. chemicalbook.comlookchem.com

Table 1: Synthesis of Ethyl 2-(bromomethyl)benzoate

Starting Material Reagents Product Yield

Halogenation Pattern Modifications on the Aromatic Ring

Introducing additional halogen substituents onto the aromatic ring of this compound derivatives significantly expands their chemical diversity. These modifications are achieved by starting with appropriately substituted precursors. The synthesis of compounds like 3-bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid methyl ester illustrates this principle, where both bromine and chlorine atoms are present on the benzene (B151609) ring. google.com

The synthesis of these multi-halogenated compounds often involves the free-radical bromination of a methyl group on an already halogenated aromatic ring. For example, 2-chloro-3-methyl-4-methylsulfonyl-benzoic acid methyl ester can be brominated using radical initiators to yield 3-bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid methyl ester. google.com This approach allows for precise control over the halogenation pattern, leading to specific isomers with distinct chemical properties.

Synthesis of Related Compounds with Different Benzylic Halides (e.g., chloro-, iodo-)

Replacing the bromine atom at the benzylic position with other halogens, such as chlorine or iodine, yields important related compounds with altered reactivity. The synthesis of these analogues requires different halogenating agents and conditions.

Synthesis of Methyl 2-(chloromethyl)benzoate: The chloro-analogue, methyl 2-(chloromethyl)benzoate, is synthesized via the chlorination of methyl 2-methylbenzoate. researchgate.net This reaction is typically a free-radical process where chlorine gas is bubbled through the starting material in the presence of a radical initiator. researchgate.net Studies have shown that initiators such as benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN), or even UV light can be used to facilitate this reaction. researchgate.net Optimal conditions have been identified, such as sparging chlorine gas into methyl 2-methylbenzoate at 70°C, which can produce yields of 65-67%. researchgate.net Interestingly, while the choice of initiator affects the reaction rate (UV > BPO > AIBN), it does not significantly alter the distribution of the chlorinated products. researchgate.net

Synthesis of Methyl 2-(iodomethyl)benzoate: The synthesis of the iodo-analogue is less commonly detailed through direct iodination of the methyl group due to the lower reactivity of iodine radicals. An alternative approach involves the conversion from a precursor like methyl 2-aminobenzoate. This can be achieved through a diazotization reaction, followed by a substitution reaction with a source of iodide, such as potassium iodide. google.com Another route is the esterification of 2-iodobenzoic acid with methanol, which yields methyl 2-iodobenzoate, where the iodine is on the aromatic ring rather than the benzylic position. chemicalbook.comchemicalbook.com The synthesis of the specific benzylic iodide, methyl 2-(iodomethyl)benzoate, typically involves nucleophilic substitution on the corresponding bromomethyl or chloromethyl derivative, for example, via the Finkelstein reaction.

Regioselective Synthesis of Isomers and Analogues

The regioselective synthesis of specific isomers is crucial for developing compounds with desired properties. The preparation of methyl 3-bromo-2-bromomethylbenzoate and methyl 4-bromo-2-bromomethylbenzoate highlights the importance of precursor selection to control the final substitution pattern.

Methyl 4-bromo-2-bromomethylbenzoate: This isomer is synthesized from methyl 4-bromo-2-methylbenzoate. chemicalbook.comchemicalbook.com The starting material already contains the bromine atom at the 4-position of the aromatic ring. The subsequent benzylic bromination is achieved using standard reagents like N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in a solvent such as carbon tetrachloride at elevated temperatures (e.g., 85°C). chemicalbook.comchemicalbook.com This reaction proceeds with high selectivity for the methyl group, affording the desired product in excellent yields, often around 97%. chemicalbook.comchemicalbook.com

Methyl 3-bromo-2-bromomethylbenzoate: The synthesis of this isomer requires a starting material with bromine at the 3-position, namely methyl 3-bromo-2-methylbenzoate. The benzylic methyl group is then brominated under free-radical conditions, similar to the synthesis of the 4-bromo isomer. The precise placement of the initial bromine on the aromatic ring dictates the final regiochemistry of the product.

Table 2: Regioselective Synthesis of Brominated Isomers

Starting Material Reagents Product Yield
Methyl 4-bromo-2-methylbenzoate NBS, BPO, CCl₄ Methyl 4-bromo-2-bromomethylbenzoate 97% chemicalbook.comchemicalbook.com

Structure-Reactivity Relationship Studies in Derived Systems

The structural modifications discussed directly impact the reactivity of the resulting compounds, a concept central to structure-activity relationship (SAR) studies. The nature and position of substituents on the aromatic ring, as well as the identity of the benzylic halogen, modulate the electronic properties and steric environment of the molecule.

The benzylic halides, such as this compound derivatives, are particularly susceptible to nucleophilic substitution reactions. The reactivity of the C-X bond (where X is a halogen) is influenced by the stability of the potential benzylic carbocation intermediate. Aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides. aspirationsinstitute.com However, benzylic halides show enhanced reactivity because the carbocation formed upon halide departure is resonance-stabilized by the adjacent benzene ring. aspirationsinstitute.com

Electron-withdrawing groups on the aromatic ring can destabilize the carbocation intermediate, thereby decreasing the rate of SN1 reactions. Conversely, electron-donating groups would be expected to increase the reaction rate. The position of these substituents is also critical; for example, a substituent at the ortho or para position will have a more significant electronic influence on the benzylic carbon than one at the meta position.

Furthermore, the nature of the halogen itself is a key factor. The C-Br bond is weaker and longer than the C-Cl bond, making bromide a better leaving group than chloride. Consequently, this compound derivatives are generally more reactive in nucleophilic substitution reactions than their 2-chloromethylbenzoate counterparts. This principle is fundamental in medicinal chemistry, where modifying functional groups and their positions is a key strategy for optimizing the biological activity of a compound. fiveable.me

Applications of 2 Bromomethylbenzoate in Advanced Synthetic Methodologies and Materials Science

As a Versatile Building Block in Complex Organic Synthesis

The strategic importance of methyl 2-(bromomethyl)benzoate in organic synthesis lies in its capacity as an alkylating agent and a precursor for constructing intricate molecular architectures, particularly heterocyclic systems. The high reactivity of the benzylic bromine atom allows for straightforward nucleophilic substitution with a broad spectrum of nucleophiles.

Precursor to Functionalized Benzoates

Methyl 2-(bromomethyl)benzoate is primarily used to introduce the 2-(methoxycarbonyl)benzyl group into other molecules. It readily reacts with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding functionalized derivatives. This property is widely exploited in the synthesis of more complex molecules where this specific structural motif is required. The general transformation involves the displacement of the bromide ion by a nucleophile, creating a new carbon-heteroatom bond at the benzylic position.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Type Resulting Functional Group
R-NH₂ Primary Amine Secondary Amine
R-SH Thiol Thioether
R-O⁻ Alkoxide Ether

Intermediate in Natural Product Synthesis

The structural framework provided by methyl 2-(bromomethyl)benzoate is a feature found within various complex molecules, including those related to natural products. Synthetic approaches can utilize this compound to build sp3-rich scaffolds that, while not identical to specific natural product frameworks, possess local natural product-like features. d-nb.infonih.gov A "top-down" synthetic strategy can convert complex bridged intermediates, derived from precursors like methyl 2-(bromomethyl)benzoate, into diverse and complex scaffolds with high step efficiency. nih.govresearchgate.net These scaffolds can serve as foundational structures for building molecules that occupy biologically relevant chemical space, demonstrating how frameworks distantly related to natural products can be accessed. d-nb.infonih.gov

Building Block for Heterocyclic Scaffolds

One of the most significant applications of ortho-substituted benzyl (B1604629) halides like methyl 2-(bromomethyl)benzoate is in intramolecular cyclization reactions to form heterocyclic systems. The proximity of the reactive benzylic halide to the ester group can be leveraged to construct various ring structures, which are fundamental components of many pharmaceuticals.

Benzazepines : These seven-membered heterocyclic compounds are important bioactive structures. nih.gov Synthetic strategies can be designed where a derivative of 2-(bromomethyl)benzoate is used as a precursor. Through a sequence of reactions, including dearomative functionalization and rearrangement, benzazepine cores can be constructed efficiently. nih.gov This methodology provides a divergent entry to these biologically significant molecules. nih.gov

Triazoles : 1,2,3-Triazoles are another class of heterocyclic compounds with diverse applications. Methyl 2-(bromomethyl)benzoate can be used as an alkylating agent to functionalize pre-formed triazole rings. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides like 2-(bromomethyl)benzoate in the presence of a base such as potassium carbonate (K₂CO₃) can produce N-2 substituted triazoles with high regioselectivity. organic-chemistry.orgorganic-chemistry.org The resulting bromotriazole can then undergo further transformations, such as Suzuki cross-coupling or hydrogenation, to yield poly-substituted triazoles. organic-chemistry.org

Role in Multi-component Reaction Architectures

The application of 2-bromomethylbenzoate in multi-component reactions (MCRs) is not extensively documented in dedicated studies. However, its bifunctional nature—possessing both an electrophilic benzylic halide and an ester group—makes it a suitable candidate for incorporation into complex MCRs after initial modification. Its ability to react with a wide range of nucleophiles allows for its initial conversion into an intermediate that could then participate in subsequent MCRs, thereby rapidly building molecular complexity.

Role in Pharmaceutical Intermediate Synthesis

Bromomethyl compounds are a vital class of reagents in organic synthesis, valued for their reactivity and utility in introducing functional groups into molecules. nbinno.com The bromomethyl moiety (-CH₂Br) is an excellent leaving group, making compounds like methyl 2-(bromomethyl)benzoate highly versatile for alkylation reactions and the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of pharmaceutical intermediates. nbinno.com

Precursor to Biologically Relevant Scaffolds

The ability of methyl 2-(bromomethyl)benzoate to act as a scaffold is central to its role in medicinal chemistry. It serves as a key starting material for synthesizing more elaborate molecules that are evaluated for biological relevance.

An example includes its use as a reactant in the preparation of Methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate, a compound investigated for neuroprotective activity. chemicalbook.com Furthermore, its structural motif is integral to the development of diverse, sp3-rich scaffolds that are screened against various protein targets to identify novel, biologically relevant regions within chemical space. d-nb.infonih.gov By providing a rigid yet versatile starting point, it facilitates the exploration of new molecular frameworks that can serve as the basis for future drug discovery programs. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound (Methyl 2-(bromomethyl)benzoate)
4-bromo-NH-1,2,3-triazole
Benzazepine
Methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate
Potassium Carbonate

Chemical Biology Probes and Tools (Focus on mechanism, not efficacy)

In the field of chemical biology, probes are essential tools for understanding complex biological processes. Methyl 2-(bromomethyl)benzoate, with its electrophilic benzylic bromide, can function as a covalent probe for labeling and studying proteins.

The mechanism of action for such a probe involves the covalent modification of nucleophilic amino acid residues on the surface of a protein. The benzylic carbon atom in methyl 2-(bromomethyl)benzoate is electron-deficient due to the electronegativity of the bromine atom, making it susceptible to nucleophilic attack. Key amino acid side chains that can act as nucleophiles include the thiol group of cysteine, the imidazole ring of histidine, and the amino group of lysine.

The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the nucleophilic amino acid residue attacks the benzylic carbon, displacing the bromide ion. This results in the formation of a stable covalent bond between the protein and the 2-(methoxycarbonyl)benzyl group. The specificity of this labeling can be influenced by the local environment of the amino acid residue within the protein structure, including its accessibility and the surrounding pH, which affects its nucleophilicity.

This covalent modification strategy can be employed in techniques such as affinity-based protein profiling to identify the binding partners of small molecules or to map the active sites of enzymes. The attached 2-(methoxycarbonyl)benzyl group can also serve as a reporter tag or a handle for further functionalization, for instance, through the attachment of a fluorophore or a biotin moiety for visualization or purification, respectively.

Table 1: Potential Nucleophilic Amino Acid Targets for this compound Probes

Amino AcidNucleophilic GroupResulting Covalent Linkage
CysteineThiol (-SH)Thioether
HistidineImidazoleAlkylated Imidazole
LysineAmine (-NH2)Secondary Amine

Applications in Polymer Chemistry

The reactivity of methyl 2-(bromomethyl)benzoate makes it a valuable component in the synthesis and modification of polymeric materials, allowing for the introduction of specific functionalities and the creation of complex polymer architectures.

While not a traditional vinyl monomer, methyl 2-(bromomethyl)benzoate can be incorporated into polymers to introduce a reactive handle for further modification. It can be used as a comonomer in various polymerization reactions or as an initiator, particularly in controlled radical polymerization techniques. For example, a similar compound, adamantan-1-ylmethyl 4-(bromomethyl)-benzoate, has been used as an initiator in the cationic ring-opening polymerization of 2-oxazolines. mdpi.com

In radical polymerization, the presence of the bromomethyl group can influence the polymerization process. For instance, methyl 2-(bromomethyl)acrylate, a structurally related compound, acts as an efficient chain-transfer agent. cmu.edu This suggests that methyl 2-(bromomethyl)benzoate could potentially be used in a similar capacity to control molecular weight and introduce terminal functionality.

The incorporation of the 2-(bromomethyl)benzoate moiety into a polymer backbone provides a site for subsequent chemical transformations, leading to the creation of functionalized polymers with tailored properties.

Table 2: Potential Roles of Bromomethylbenzoate Derivatives in Polymer Synthesis

Polymerization TechniqueRole of Bromomethylbenzoate DerivativeResulting Polymer FeatureReference
Cationic Ring-Opening PolymerizationInitiatorTelechelic polymer with a benzoate (B1203000) end-group mdpi.com
Radical PolymerizationChain-Transfer Agent / ComonomerIntroduction of reactive benzylic bromide side chains or end groups cmu.edu

Post-Polymerization Modification via Benzylic Reactivity

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may not be accessible through direct polymerization of the corresponding functional monomers. cmu.edu Polymers containing the 2-(bromomethyl)benzoate unit can be readily modified due to the high reactivity of the benzylic bromide.

This benzylic C-Br bond can undergo nucleophilic substitution reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups onto the polymer side chains. This approach has been utilized to create polymers with diverse properties for a variety of applications. For instance, a polymer with benzylic bromide functionalities can be crosslinked by reaction with a diamine, forming a polymer network.

The efficiency of these modification reactions is typically high, and they can be carried out under mild conditions, preserving the integrity of the polymer backbone. This method provides a versatile platform for creating a library of functional polymers from a single parent polymer.

Table 3: Examples of Post-Polymerization Modification Reactions on Benzylic Bromide-Containing Polymers

NucleophileIntroduced Functional GroupType of Linkage
Amine (R-NH2)Amino groupC-N
Thiol (R-SH)Thioether groupC-S
Carboxylate (R-COO⁻)Ester groupC-O
Azide (N3⁻)Azido groupC-N

Utilization in Material Science Applications (Non-biological)

The versatility of methyl 2-(bromomethyl)benzoate extends to the field of material science, where it serves as a building block for the synthesis of advanced materials with specific, non-biological functions.

One notable application is in the creation of photoactive materials. For example, a derivative of bromomethylbenzoate has been used in the synthesis of a novel ortho-fluoroazobenzene. researchgate.net Azobenzenes are known for their photochromic properties, undergoing reversible isomerization between their cis and trans isomers upon irradiation with light of specific wavelengths. This property makes them attractive for applications in molecular switches, optical data storage, and light-responsive materials.

Furthermore, the reactive nature of the bromomethyl group allows for the surface modification of materials. By grafting polymers containing the 2-(bromomethyl)benzoate unit onto a solid substrate, the surface properties of the material, such as wettability, adhesion, and chemical resistance, can be tailored for specific applications. This can be achieved by first anchoring the bromomethyl-containing species to the surface and then initiating polymerization from these sites, a technique known as "grafting from," or by attaching pre-formed polymers with this functionality, known as "grafting to."

Role in Catalyst and Ligand Design (as a synthetic precursor)

In the realm of catalysis, the design and synthesis of ligands are crucial for controlling the activity and selectivity of metal catalysts. Methyl 2-(bromomethyl)benzoate serves as a valuable precursor in the synthesis of both phosphine ligands and N-heterocyclic carbene (NHC) ligands.

The synthesis of functionalized phosphine ligands often involves the reaction of a metal phosphide with an alkyl halide. nih.gov The electrophilic benzylic carbon of methyl 2-(bromomethyl)benzoate can readily react with a nucleophilic phosphide, such as lithium diphenylphosphide (LiPPh₂), to form a new carbon-phosphorus bond. This reaction introduces the 2-(methoxycarbonyl)benzyl group onto the phosphorus atom, yielding a new phosphine ligand with potentially unique steric and electronic properties.

Similarly, in the synthesis of NHC precursors, which are typically imidazolium or imidazolinium salts, an alkyl halide is often used to introduce substituents onto the nitrogen atoms of the heterocyclic ring. beilstein-journals.org Methyl 2-(bromomethyl)benzoate can be used to alkylate an imidazole or a related N-heterocycle, leading to the formation of an imidazolium salt bearing the 2-(methoxycarbonyl)benzyl group. Subsequent deprotonation of this salt would generate the corresponding NHC, which can then be used as a ligand in a variety of catalytic reactions.

Table 4: Synthetic Strategies for Ligand Precursors Using this compound

Ligand TypeSynthetic PrecursorReaction TypeResulting Structure
PhosphineMetal Phosphide (e.g., LiPPh₂)Nucleophilic SubstitutionP-CH₂-C₆H₄-COOCH₃
N-Heterocyclic CarbeneImidazole / N-heterocycleN-AlkylationImidazolium salt with a -CH₂-C₆H₄-COOCH₃ substituent

Advanced Spectroscopic and Computational Characterization of 2 Bromomethylbenzoate and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of methyl 2-(bromomethyl)benzoate. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

In ¹H NMR, the protons of the aromatic ring typically appear as a complex multiplet system in the downfield region (δ 7.0-8.0 ppm) due to the anisotropic effect of the benzene (B151609) ring and the influence of the electron-withdrawing ester and bromomethyl groups. The benzylic protons of the -CH₂Br group are highly characteristic, appearing as a distinct singlet further downfield than a typical alkyl group, usually in the range of δ 4.5-5.0 ppm. The methyl protons of the ester group also produce a sharp singlet, typically around δ 3.9 ppm.

In ¹³C NMR spectroscopy, distinct signals are observed for each carbon environment. The carbonyl carbon of the ester is the most deshielded, appearing around δ 166-168 ppm. The aromatic carbons resonate in the δ 128-140 ppm range, with their exact shifts influenced by the substitution pattern. The benzylic carbon of the -CH₂Br group is found at approximately δ 30-35 ppm, while the methyl ester carbon appears around δ 52 ppm.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl 2-(bromomethyl)benzoate.
Group¹H NMR (ppm)¹³C NMR (ppm)Multiplicity (¹H)
Aromatic (C₆H₄)7.38 - 8.00~128 - 140Multiplet
Benzylic (-CH₂Br)~4.96~32Singlet
Ester Methyl (-OCH₃)~3.95~52Singlet
Carbonyl (C=O)-~167-

While specific dynamic NMR (DNMR) studies on methyl 2-(bromomethyl)benzoate are not extensively reported in the literature, the principles of this technique are highly applicable to understanding its conformational dynamics. The molecule possesses rotational freedom around the single bonds connecting the ester and bromomethyl groups to the aromatic ring. Steric hindrance between these two ortho-substituents could create a significant energy barrier to rotation, potentially leading to distinct, slowly interconverting conformers (atropisomers) at low temperatures.

DNMR experiments, such as variable-temperature NMR, could be employed to probe this phenomenon. At high temperatures, rapid rotation would lead to time-averaged signals in the NMR spectrum. Upon cooling, if the rotational barrier is sufficiently high (typically >5 kcal/mol), the rate of interconversion would decrease. This would cause specific NMR signals, particularly those of the aromatic protons or the benzylic protons, to broaden, coalesce, and eventually sharpen into separate signals corresponding to each distinct conformer. Analysis of the coalescence temperature and the line shapes allows for the calculation of the activation energy (ΔG‡) for the rotational process, providing quantitative insight into the molecule's conformational stability.

NMR spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in real-time and performing kinetic analyses. nih.govmagritek.com The synthesis of methyl 2-(bromomethyl)benzoate from its precursor, methyl o-toluate, serves as an excellent example. This reaction, often a free-radical bromination using N-bromosuccinimide (NBS), can be monitored directly in an NMR tube. researchgate.net The progress can be followed by observing the decrease in the integral of the singlet corresponding to the methyl protons (-CH₃) of the starting material (around δ 2.5 ppm) and the simultaneous increase in the integral of the singlet for the benzylic protons (-CH₂Br) of the product (around δ 4.9 ppm). guidechem.comnih.gov This allows for the determination of reaction completion and the identification of any potential side products or intermediates.

Furthermore, the reactivity of the resulting methyl 2-(bromomethyl)benzoate in subsequent reactions, such as nucleophilic substitutions, can be quantified. For instance, in a reaction with a nucleophile like pyridine, the rate of reaction can be determined by monitoring the disappearance of the -CH₂Br signal of the reactant and the appearance of new signals corresponding to the pyridinium (B92312) salt product. sci-hub.se By acquiring spectra at regular time intervals, concentration versus time data can be plotted to determine the reaction order and calculate rate constants (k), providing valuable kinetic information. magritek.com

Mass Spectrometry for Reaction Progress Monitoring and Product Identification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of methyl 2-(bromomethyl)benzoate and identifying it in reaction mixtures. researchgate.net Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be observed as various adducts. Due to the presence of bromine with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak and any bromine-containing fragments will exhibit a characteristic M/M+2 isotopic pattern, which is a definitive signature for its presence.

MS is also highly effective for real-time reaction monitoring, often coupled with liquid chromatography (LC-MS) or through direct infusion methods. nih.govuvic.ca It offers high sensitivity, allowing for the detection of trace intermediates and products. nih.gov During a reaction where methyl 2-(bromomethyl)benzoate is consumed, its corresponding molecular ion peak intensity would decrease, while the peak for the product's molecular ion would increase, providing a clear profile of the reaction's progress over time.

Table 2. Predicted ESI-MS Adducts and m/z Values for Methyl 2-(bromomethyl)benzoate (C₉H₉BrO₂). uni.lu
AdductCalculated m/z
[M+H]⁺228.9859 / 230.9839
[M+Na]⁺250.9678 / 252.9658
[M+NH₄]⁺246.0124 / 248.0104
[M-H]⁻226.9713 / 228.9693

X-ray Crystallography of Solid-State Derivatives for Precise Structural Determination

While methyl 2-(bromomethyl)benzoate is often a low-melting solid or oil and may not readily form crystals suitable for X-ray diffraction, its derivatives frequently do. X-ray crystallography provides unambiguous, high-resolution data on the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions.

For example, a study on 3,5-bis(bromomethyl)phenyl acetate (B1210297), a structurally related compound, demonstrates the power of this technique. iucr.orgiucr.org Single-crystal X-ray analysis revealed the precise spatial arrangement of the bromomethyl groups relative to the phenyl ring and the acetate moiety. iucr.orgiucr.org Such an analysis for a derivative synthesized from methyl 2-(bromomethyl)benzoate would confirm its covalent connectivity and provide invaluable information on its three-dimensional conformation in the crystalline state. This data is the gold standard for structural determination and serves as a crucial benchmark for validating the results of computational chemistry models.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers a rapid method for identifying the key functional groups within methyl 2-(bromomethyl)benzoate and characterizing its chemical bonds.

The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the 1720-1740 cm⁻¹ region. Other significant peaks include the C-O stretching vibrations of the ester between 1100-1300 cm⁻¹, C-H stretching of the aromatic ring and alkyl groups just above and below 3000 cm⁻¹, respectively, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration of the bromomethyl group is expected to appear in the fingerprint region, typically between 500-650 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, aromatic ring vibrations, particularly the ring-breathing mode near 1000 cm⁻¹, are often strong and characteristic. s-a-s.org Raman spectroscopy can be particularly useful for studying reactions in aqueous media, where water's strong IR absorption can obscure important spectral regions.

Table 3. Characteristic Vibrational Frequencies for Methyl 2-(bromomethyl)benzoate.
Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3100Medium
Alkyl C-H Stretch2850 - 3000Medium
Ester C=O Stretch1720 - 1740Strong (IR)
Aromatic C=C Stretch1450 - 1600Medium-Strong
Ester C-O Stretch1100 - 1300Strong (IR)
C-Br Stretch500 - 650Medium-Strong

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the properties of methyl 2-(bromomethyl)benzoate. scielo.org.mxmdpi.com By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties from first principles.

Calculations can determine the molecule's lowest energy (most stable) conformation by optimizing its geometry, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data of derivatives. researchgate.net Furthermore, computational models can predict spectroscopic data. For instance, vibrational frequency calculations can generate a theoretical IR spectrum, which aids in the assignment of experimental bands to specific molecular motions. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a theoretical spectrum that can be used to validate experimental assignments. scielo.org.mx These computational approaches are invaluable for understanding the electronic structure, reactivity, and spectroscopic signatures of the molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecules like methyl 2-(bromomethyl)benzoate. By calculating the electron density, DFT provides insights into the molecule's behavior in chemical reactions.

Analysis of Reactive Sites and Electrophilicity

DFT calculations are instrumental in identifying the most probable locations for nucleophilic attack on methyl 2-(bromomethyl)benzoate. The analysis of the molecule's frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this regard. The LUMO is particularly important for electrophilic compounds, as it indicates the region most susceptible to receiving electrons from a nucleophile.

For benzyl (B1604629) bromides, the class of compounds to which methyl 2-(bromomethyl)benzoate belongs, the LUMO is typically centered on the σ* anti-bonding orbital of the C-Br bond of the bromomethyl group. This localization makes the benzylic carbon highly electrophilic and the primary site for nucleophilic substitution reactions.

The presence of the methyl benzoate (B1203000) group at the ortho position influences the electrophilicity of the benzylic carbon. The ester group is an electron-withdrawing group, which is expected to further increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. researchgate.net

A Molecular Electrostatic Potential (MEP) map, which can be generated through DFT calculations, provides a visual representation of the charge distribution. For methyl 2-(bromomethyl)benzoate, the MEP would likely show a region of high positive potential (electron deficiency) around the benzylic carbon, confirming its role as the primary electrophilic site.

Table 1: Predicted Reactive Sites and Their Characteristics in Methyl 2-(Bromomethyl)benzoate based on DFT Principles

Reactive SitePredicted ElectrophilicityRationale
Benzylic Carbon (-CH2Br)HighLocalization of the LUMO on the C-Br σ* orbital; positive electrostatic potential.
Carbonyl Carbon (-C=O)ModerateElectronegativity of the oxygen atoms creates a partial positive charge.
Aromatic Ring CarbonsLowGenerally nucleophilic, but less reactive towards nucleophiles compared to the benzylic carbon.
Calculation of Reaction Energy Profiles and Transition States

DFT calculations are invaluable for mapping the energy landscape of a chemical reaction, including the reactants, products, intermediates, and transition states. For methyl 2-(bromomethyl)benzoate, this is particularly relevant for understanding its reactivity in nucleophilic substitution reactions (SN2).

Computational studies on benzyl bromides have shown that the nature of the substituent on the aromatic ring significantly influences the activation energy and the structure of the transition state. researchgate.net For an SN2 reaction involving methyl 2-(bromomethyl)benzoate, the reaction energy profile would depict the change in energy as a nucleophile approaches the benzylic carbon and displaces the bromide ion.

The transition state for such a reaction would involve a pentacoordinate carbon atom, with the nucleophile and the leaving group (bromide) partially bonded. DFT calculations can determine the geometry and energy of this transition state. The presence of the electron-withdrawing methyl benzoate group is expected to stabilize the transition state, thereby lowering the activation energy for the reaction compared to unsubstituted benzyl bromide. researchgate.net

Table 2: Hypothetical DFT-Calculated Energy Profile Data for an SN2 Reaction of Methyl 2-(Bromomethyl)benzoate with a Generic Nucleophile (Nu-)

SpeciesRelative Energy (kcal/mol)Description
Reactants (Substrate + Nu-)0Initial state of the system.
Transition State+15 to +25Energy barrier for the reaction; pentacoordinate carbon.
Products (Product + Br-)-10 to -20Final state of the system; thermodynamically favorable.

Note: The values in this table are illustrative and based on general principles of SN2 reactions involving benzyl halides.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT is excellent for static electronic properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and interactions with the surrounding environment, such as a solvent.

For methyl 2-(bromomethyl)benzoate, MD simulations can explore the rotational freedom around the single bonds, particularly the bond connecting the bromomethyl group to the aromatic ring and the bond between the ester group and the ring. These simulations can reveal the most stable conformations of the molecule in different solvents.

Solvent effects play a crucial role in the reactivity of benzyl bromides. MD simulations can model the solvation shell around the molecule, showing how solvent molecules arrange themselves and interact with different parts of the solute. In polar solvents, the solvent molecules would be expected to stabilize the transition state of an SN2 reaction, thereby accelerating the reaction rate. The extent of this stabilization can be quantified through advanced MD simulation techniques.

Quantum Chemical Analysis of Bonding and Interactions

A deeper understanding of the bonding and intramolecular interactions within methyl 2-(bromomethyl)benzoate can be achieved through various quantum chemical analysis methods, such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM).

NBO analysis can provide information about the hybridization of atomic orbitals, the nature of chemical bonds (e.g., covalent, ionic character), and the extent of electron delocalization. In methyl 2-(bromomethyl)benzoate, NBO analysis would likely confirm the sp3 hybridization of the benzylic carbon and the sp2 hybridization of the aromatic carbons. It could also quantify the hyperconjugative interactions between the C-H bonds of the bromomethyl group and the aromatic π-system.

QTAIM allows for the characterization of chemical bonds based on the topology of the electron density. By analyzing the bond critical points (BCPs) between atoms, one can determine the strength and nature of the bonds. For methyl 2-(bromomethyl)benzoate, QTAIM could be used to analyze the C-Br bond, providing insights into its lability as a leaving group. It could also reveal weaker non-covalent interactions within the molecule, such as potential hydrogen bonds or steric repulsions that influence its preferred conformation.

Emerging Research Directions and Future Challenges in 2 Bromomethylbenzoate Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The conventional synthesis of 2-bromomethylbenzoate and related benzyl (B1604629) bromides often involves radical bromination of the corresponding methyl-substituted arenes using reagents like N-bromosuccinimide (NBS) in chlorinated solvents such as carbon tetrachloride (CCl4), often initiated by heat or UV light. While effective, these methods are increasingly scrutinized for their environmental impact and poor atom economy.

Current research is actively pursuing greener and more sustainable alternatives. A significant advancement is the development of photochemical brominations that can be performed in more environmentally benign solvents or even solvent-free conditions. For instance, the use of continuous-flow reactors coupled with LED light sources for photochemical benzylic brominations allows for precise control over reaction parameters, enhanced safety, and improved energy efficiency. researchgate.netrsc.org These flow chemistry setups can also facilitate the in situ generation of bromine from safer sources like sodium bromate (B103136) and hydrobromic acid, minimizing the handling of hazardous elemental bromine and improving the process mass intensity. researchgate.net

Furthermore, efforts are being made to replace traditional radical initiators with more sustainable alternatives. Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including C-H bond bromination. mdpi.com The use of organic dyes or metal complexes as photocatalysts can enable the activation of brominating agents under mild conditions, often at room temperature. mdpi.com

Another promising avenue is the exploration of electrochemical methods for benzylic bromination. These techniques can offer high selectivity and avoid the use of stoichiometric chemical oxidants, with the electrode serving as a "traceless" reagent. The development of efficient electrochemical protocols for the synthesis of this compound could represent a significant step towards a more sustainable chemical industry.

The table below summarizes some of the key features of traditional versus emerging sustainable synthetic routes for benzylic bromides.

FeatureTraditional Methods (e.g., Wohl-Ziegler)Emerging Sustainable Methods
Brominating Agent N-Bromosuccinimide (NBS), Br2In situ generated Br2, greener bromine sources
Solvent Carbon tetrachloride (CCl4), other chlorinated solventsAcetonitrile, solvent-free, aqueous micellar media
Initiation AIBN, benzoyl peroxide, UV lightVisible light photocatalysis, electrochemistry
Reaction Setup Batch reactorsContinuous-flow microreactors
Atom Economy Moderate to lowPotentially higher, especially with catalyst recycling
Safety/Hazards Use of toxic/carcinogenic solvents and reagentsReduced hazards through milder conditions and safer reagents

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of this compound has traditionally been dominated by its utility as an electrophile in nucleophilic substitution reactions (SN2 type), serving as a precursor for the introduction of the 2-(methoxycarbonyl)benzyl group. However, recent studies on related benzyl bromides suggest that its reactivity is far more diverse and complex than previously appreciated.

One area of emerging interest is the exploration of its participation in radical reactions beyond simple benzylic bromination. The homolytic cleavage of the C-Br bond can generate a resonance-stabilized benzylic radical, which can then engage in a variety of transformations. libretexts.orgchemistrysteps.com For example, this radical intermediate could be trapped by electron-deficient alkenes in Giese-type reactions or participate in other radical-mediated C-C bond-forming processes. Understanding and controlling the radical reactivity of this compound could unlock new synthetic pathways to complex molecules.

Transition metal-catalyzed cross-coupling reactions represent another frontier. While the coupling of aryl halides is a cornerstone of modern organic synthesis, the use of benzyl halides as coupling partners is also gaining traction. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of benzyl halides with boronic acids or their derivatives have been developed for the synthesis of diarylmethanes. Investigating the potential of this compound in these and other cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) could lead to novel and efficient methods for constructing intricate molecular architectures.

Furthermore, there is evidence of unconventional reactivity patterns. For instance, a study on ethyl 4-bromomethylbenzoate revealed that its reaction with the carbanion of substituted ethyl acetate (B1210297) can lead to nucleophilic aromatic substitution of the bromomethyl group, rather than the expected simple alkylation of the benzylic bromide. rsc.org This suggests that under certain conditions, the aromatic ring itself can become the site of reactivity, a pathway not typically associated with this class of compounds. Exploring the conditions that favor such unusual transformations for this compound could significantly expand its synthetic utility.

Integration into Advanced Functional Material Synthesis

The unique structural and reactive properties of this compound make it an attractive building block for the synthesis of advanced functional materials. Its ability to undergo facile substitution reactions allows for its incorporation into a wide range of polymeric and supramolecular structures.

In the field of polymer chemistry, this compound and its derivatives can be used as initiators or functional monomers in controlled/living radical polymerization (CLRP) techniques such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. scialert.netmdpi.com For example, a related compound, methyl (2-bromomethyl)acrylate, has been shown to act as an efficient chain-transfer agent to produce functionalized macromonomers. cmu.edu By analogy, polymers initiated from or incorporating this compound could be designed to have specific functionalities, such as photosensitivity, thermal responsiveness, or biological activity, appended to the polymer backbone. This opens up possibilities for creating novel materials for applications in drug delivery, sensors, and coatings.

The development of functional polymers from this compound is summarized in the following table:

Polymerization TechniqueRole of this compound DerivativePotential Polymer ArchitecturePotential Applications
ATRP InitiatorWell-defined block copolymers, star polymersDrug delivery, nanotechnology
RAFT Chain-transfer agentPolymers with controlled molecular weight and narrow polydispersityAdvanced coatings, smart materials
Post-polymerization functionalization Reactive site on a pre-formed polymerGraft copolymers, functionalized surfacesBiomaterials, sensors

Another area with significant potential is the use of this compound in the synthesis of metal-organic frameworks (MOFs) and other porous materials. The carboxylate group can act as a linker to coordinate with metal ions, while the bromomethyl group can serve as a reactive handle for post-synthetic modification of the MOF structure. This would allow for the introduction of specific functional groups within the pores of the MOF, tailoring its properties for applications in gas storage, catalysis, and chemical sensing.

Interdisciplinary Research Opportunities in Chemical Sciences

The chemistry of this compound is increasingly intersecting with other scientific disciplines, creating exciting interdisciplinary research opportunities.

In medicinal chemistry and chemical biology, derivatives of this compound are being explored for their biological activity. For example, it is a reactant in the preparation of a compound with demonstrated neuroprotective activity. chemicalbook.com The 2-(methoxycarbonyl)benzyl moiety can serve as a scaffold for the synthesis of novel therapeutic agents targeting a range of diseases. Furthermore, the development of chemical probes based on the this compound structure could be instrumental in studying biological processes. For instance, derivatives could be designed as selective inhibitors or labeling agents for specific enzymes or receptors, such as bromodomains, which are implicated in cancer and inflammation. nih.govnih.gov

The potential interdisciplinary applications are outlined below:

FieldApplication of this compound ChemistryResearch Goal
Medicinal Chemistry Synthesis of novel bioactive compoundsDevelopment of new drugs (e.g., neuroprotective, anticancer)
Chemical Biology Design of chemical probes and labeling agentsElucidation of biological pathways, target validation
Supramolecular Chemistry Building block for self-assembling systemsCreation of functional nanostructures, molecular machines
Catalysis Precursor for novel ligands and catalystsDevelopment of more efficient and selective catalytic systems

In supramolecular chemistry, the rigid aromatic core and the reactive bromomethyl group of this compound make it a suitable component for the construction of complex, self-assembling systems. By attaching recognition motifs or other functional groups, it could be used to create macrocycles, cages, and other supramolecular architectures with applications in molecular recognition, encapsulation, and transport.

The challenges ahead lie in fully harnessing the potential of this compound. This will require a deeper understanding of its fundamental reactivity, the development of more sophisticated synthetic methodologies, and a collaborative, interdisciplinary approach to translate these chemical advancements into practical applications.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-bromomethylbenzoate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors .
  • First Aid Measures :
  • Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .
  • Skin Contact : Wash immediately with soap and water for 15 minutes; remove contaminated clothing .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .
  • Waste Disposal : Segregate waste in labeled containers and coordinate with certified hazardous waste disposal services .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the benzyl bromide and ester functional groups.
  • Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular weight verification (expected m/z: 229.071) .
  • Physical Properties :
PropertyValue
Melting Point30–35°C
Boiling Point293.9±23.0°C (760 mmHg)
Density1.5±0.1 g/cm³
Vapor Pressure (25°C)0.0±0.6 mmHg
Source:

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Esterification : React 2-bromomethylbenzoic acid with methanol in the presence of H2_2SO4_4 as a catalyst under reflux .
  • Bromination : Use N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to brominate methyl 2-methylbenzoate .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for Suzuki-Miyaura coupling using this compound as a substrate?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4, PdCl2_2(dppf)) with varying ligands to enhance cross-coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, THF) and aqueous mixtures to balance solubility and reaction rate .
  • Temperature Control : Optimize between 60–100°C; higher temperatures may accelerate side reactions (e.g., debromination) .
  • Monitoring : Use TLC or HPLC to track reactant consumption and intermediate formation .

Q. What strategies resolve contradictory data in the catalytic activity of this compound-derived intermediates?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments under identical conditions (e.g., humidity, reagent batches) to identify external variables .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences; use bootstrapping for small sample sizes .
  • Mechanistic Probes : Conduct kinetic isotope effects (KIE) or DFT calculations to validate proposed reaction pathways .

Q. How does steric hindrance in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., 3-bromo or 4-bromo isomers) to evaluate positional effects on reaction rates .
  • Kinetic Profiling : Use stopped-flow techniques to measure kobsk_{\text{obs}} under varying nucleophile concentrations (e.g., NaN3_3, KSCN) .
  • Computational Modeling : Perform molecular dynamics simulations to visualize steric interactions at the benzyl bromide site .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points of this compound derivatives?

  • Methodological Answer :

  • Purity Assessment : Re-crystallize samples and analyze via DSC to confirm thermal behavior .
  • Inter-Laboratory Comparison : Collaborate with external labs to standardize measurement protocols (e.g., heating rate calibration) .
  • Literature Review : Cross-reference with peer-reviewed journals (e.g., J. Org. Chem.) rather than vendor catalogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.